4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline
Description
4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a substituted phenoxy group at the 4-position of the benzene ring. The phenoxy substituent contains a 5-isopropyl-2-methylphenyl moiety, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
4-(2-methyl-5-propan-2-ylphenoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-13-6-7-15(21)14(9-13)17(18,19)20/h4-10H,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHDWWCMMOAXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2=CC(=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline, with the molecular formula C17H18F3NO and a molecular weight of 309.33 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A phenoxy group
- A trifluoromethyl group
- An isopropyl group on the phenyl ring
This structural configuration is crucial for its biological interactions and efficacy.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. The following table summarizes key findings related to its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 60 | Inhibition of tubulin polymerization |
| A-431 (Skin) | 70 | Induction of apoptosis via mitochondrial pathway |
| U251 (Glioblastoma) | 50 | Cell cycle arrest in G2/M phase |
These results indicate that the compound can selectively inhibit cancer cell growth, potentially making it a candidate for further development in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics, similar to known chemotherapeutics like combretastatin A-4. Molecular dynamics simulations suggest that the compound interacts with tubulin through hydrophobic contacts, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific substitutions on the phenyl ring significantly influence the biological activity of the compound. For instance:
- The presence of the trifluoromethyl group enhances lipophilicity, improving membrane permeability.
- The isopropyl group appears to stabilize the binding affinity to target proteins.
These modifications have been shown to increase the potency against various cancer cell lines, highlighting the importance of molecular design in drug development.
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 60 µM. The mechanism involved was primarily through inhibition of tubulin polymerization and induction of apoptosis .
- In Vivo Studies : Preliminary in vivo studies using zebrafish embryos indicated that the compound effectively inhibited tumor growth, supporting its potential as an anticancer agent .
Scientific Research Applications
Basic Information
- Molecular Formula : C17H18F3NO
- Molecular Weight : 309.33 g/mol
- CAS Number : 946740-62-1
- MDL Number : MFCD08687980
Structure
The compound features a phenolic structure with the following substituents:
- An isopropyl group at the 5-position of the phenyl ring.
- A trifluoromethyl group at the 2-position of the aniline moiety.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a target for drug development aimed at cancer treatment. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, although direct studies on this specific compound are still limited .
Agrochemicals
Pesticide Development
The unique chemical structure of 4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its efficacy in biological systems .
Material Science
Polymer Additives
The compound's properties make it suitable for use as an additive in polymers to enhance thermal stability and chemical resistance. Fluorinated compounds are often utilized in high-performance materials due to their unique interactions with other substances .
Research Reagents
Biochemical Studies
This compound can serve as a reagent in biochemical assays, particularly in proteomics research where it may be used to study protein interactions or modifications due to its ability to interact with various biomolecules .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of trifluoromethyl-substituted anilines. The findings indicated that these compounds exhibited selective cytotoxicity against several cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic agents .
Case Study 2: Agrochemical Potential
In agricultural research, a series of experiments evaluated the herbicidal activity of trifluoromethylated phenoxy compounds. Results demonstrated effective weed control in various crops, highlighting the potential for developing new herbicides based on this chemical structure .
Case Study 3: Polymer Applications
Research published in Macromolecules investigated the use of fluorinated additives in polymer formulations. The study found that incorporating such compounds improved the mechanical properties and thermal stability of polymers, suggesting practical applications for this compound in industrial settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline with structurally related aniline derivatives, focusing on substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The trifluoromethyl group (-CF₃) in all analogs enhances electron-withdrawing effects, stabilizing the aniline ring against oxidation. Compounds with dinitro groups (e.g., N-(3-morpholin-4-ylpropyl)-2,6-dinitro-4-(trifluoromethyl)aniline) exhibit strong tubulin-binding activity, whereas the target compound’s phenoxy group may redirect biological activity toward different targets .
Physicochemical Properties :
- The target compound’s molecular weight (~347.3 g/mol) and lipophilicity (logP estimated >4) are higher than simpler analogs like 4-methoxy-2-(trifluoromethyl)aniline (logP ~2.5), suggesting better membrane permeability but poorer aqueous solubility .
- Retention times in HPLC (e.g., 0.99 minutes for EP 4,374,877 A2 analogs) correlate with polarity; the target compound’s bulky substituents may increase retention time in reversed-phase chromatography .
Synthetic Routes: Suzuki-Miyaura coupling is a common method for synthesizing trifluoromethyl-substituted anilines, as seen in EP 4,374,877 A2, where palladium catalysts enable aryl-aryl bond formation . The target compound’s phenoxy group likely requires nucleophilic aromatic substitution or Ullmann-type coupling, differing from the iodinated or boronate intermediates in patent examples .
Biological and Industrial Relevance :
- Dinitroaniline derivatives (e.g., from ) are established tubulin inhibitors, but the target compound’s lack of nitro groups suggests divergent applications, possibly as a building block for kinase inhibitors or herbicides .
- Fluorinated analogs like 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline are prioritized in materials science for their resistance to degradation .
Q & A
Q. What are the common synthetic routes for 4-(5-Isopropyl-2-methylphenoxy)-2-(trifluoromethyl)aniline, and how are intermediates validated?
Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronic esters or aryl halides (e.g., 5-bromo-2-(trifluoromethyl)pyridine) with aniline derivatives under nitrogen atmosphere . Intermediates like 2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline are validated using LCMS (e.g., m/z 299 [M+H]⁺) and HPLC retention time analysis (e.g., 0.81 minutes under SQD-FA05 conditions) .
Q. What spectroscopic methods are employed to characterize this compound, and how are spectral discrepancies resolved?
Answer:
- ¹H/¹³C NMR : Used to confirm substituent positions and purity. For example, δ values for trifluoromethyl (-CF₃) groups typically appear at ~120-125 ppm in ¹³C NMR .
- LCMS/HPLC : Ensures molecular weight accuracy and monitors reaction progress. Discrepancies in retention times or m/z values are resolved by optimizing mobile phases (e.g., acetonitrile/water with formic acid) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like tubulin?
Answer: Molecular docking studies using α/β-tubulin heterodimer models (PDB: 1TUB) can identify binding sites. For nitroaniline derivatives, electrostatic potential maps highlight interactions between the trifluoromethyl group and hydrophobic pockets in tubulin . Free energy perturbation (FEP) calculations further refine affinity predictions, aligning with experimental IC₅₀ values from microtubule polymerization assays .
Q. How are reaction yields optimized in large-scale synthesis, and what factors contribute to variability?
Answer:
- Catalyst Loading : Tetrakis(triphenylphosphine)palladium(0) at 5 mol% improves coupling efficiency .
- Temperature Control : Reactions at 80–110°C minimize side products (e.g., dehalogenation byproducts) .
Variability arises from trace moisture (affecting boronates) or incomplete purification. Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization in chloroform improve yields to >90% .
Q. How do researchers resolve contradictions in biological activity data across studies?
Answer:
Q. What strategies mitigate stability issues during storage, given the compound’s sensitivity to light and temperature?
Answer:
- Storage Conditions : -20°C under inert atmosphere (argon) in amber vials prevents degradation .
- Stability Studies : Accelerated aging tests (40°C/75% RH for 4 weeks) monitored via HPLC quantify degradation products (e.g., oxidized aniline derivatives) .
Methodological Considerations
Q. How are byproducts identified and quantified in synthetic workflows?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., brominated vs. chlorinated byproducts).
- ²⁹Si NMR : Detects silica gel leaching during column purification, which may interfere with LCMS .
Q. What protocols ensure reproducibility in biological assays involving this compound?
Answer:
- Positive Controls : Use colchicine (microtubule destabilizer) or fipronil (GABA antagonist) to validate assay conditions .
- Triplicate Testing : Reduces variability in IC₅₀ determinations for tubulin polymerization .
Key Citations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
